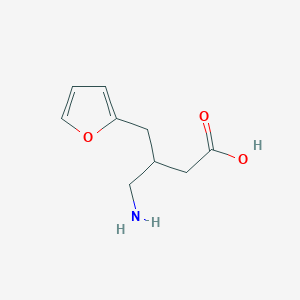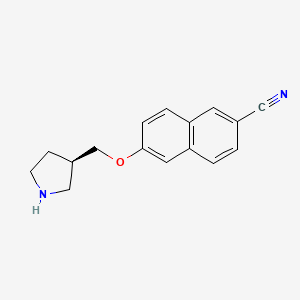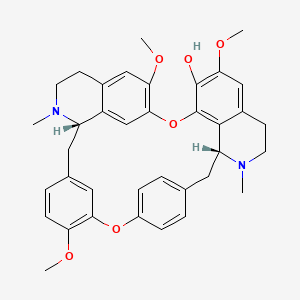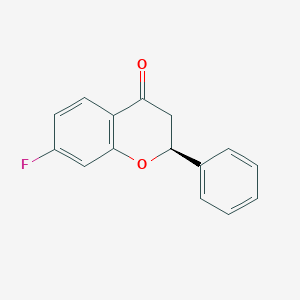
(S)(+)-7-fluoro-2-phenylchroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)(+)-7-fluoro-2-phenylchroman-4-one is a compound belonging to the class of chroman-4-one derivatives. . The presence of a fluorine atom at the 7th position and a phenyl group at the 2nd position makes this compound unique and potentially significant in various scientific research applications.
Preparation Methods
The synthesis of (S)(+)-7-fluoro-2-phenylchroman-4-one involves several steps and can be achieved through different synthetic routes. One common method is the Pechmann condensation, which involves the reaction of substituted phenols with cinnamic acid in the presence of polyphosphoric acid . The reaction mixture is typically stirred and heated in a water bath at 75–80°C for 1–1.5 hours. Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid with trifluoromethanesulfonic acid .
Chemical Reactions Analysis
(S)(+)-7-fluoro-2-phenylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
(S)(+)-7-fluoro-2-phenylchroman-4-one has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of various biologically active compounds. In biology and medicine, it exhibits significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The compound is also used in the development of new drugs and therapeutic agents. Additionally, it finds applications in the cosmetic industry for the care and improvement of skin and hair texture .
Mechanism of Action
The mechanism of action of (S)(+)-7-fluoro-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, leading to reduced inflammation or tumor growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
(S)(+)-7-fluoro-2-phenylchroman-4-one can be compared with other similar compounds, such as chromone, chromene, and chromanone derivatives. While all these compounds share a common chroman-4-one scaffold, the presence of different substituents, such as the fluorine atom and phenyl group in this compound, imparts unique properties and biological activities . Similar compounds include flavanones, isoflavones, and spirochromanones, which also exhibit diverse pharmacological activities .
properties
Molecular Formula |
C15H11FO2 |
|---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
(2S)-7-fluoro-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11FO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14H,9H2/t14-/m0/s1 |
InChI Key |
SZNYRENOXQIQMR-AWEZNQCLSA-N |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)F)C3=CC=CC=C3 |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




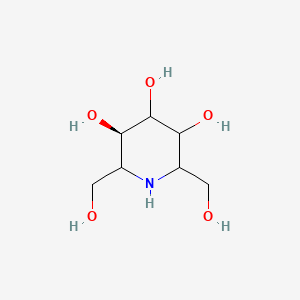
![(2r)-2-[(4-Benzylphenoxy)methyl]pyrrolidine](/img/structure/B10838570.png)

![(R)-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide](/img/structure/B10838588.png)
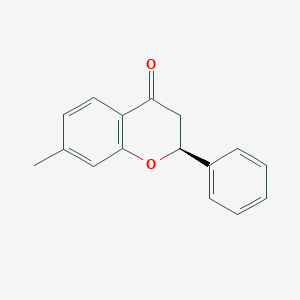
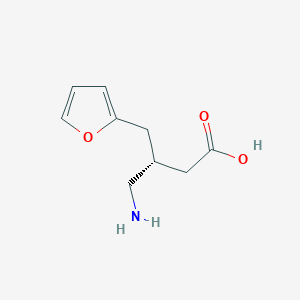


![(R)-N2-{4-[(3-chlorobenzyl)oxy]benzyl}alaninamide](/img/structure/B10838612.png)
